molecular formula C8H7Br2IO B8168586 4-Bromo-1-(2-bromoethoxy)-2-iodobenzene

4-Bromo-1-(2-bromoethoxy)-2-iodobenzene

Cat. No.: B8168586
M. Wt: 405.85 g/mol
InChI Key: XYIYDXFTSHOKGG-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-bromoethoxy)-2-iodobenzene is a halogenated aromatic compound featuring bromine and iodine substituents at positions 4 and 2, respectively, and a 2-bromoethoxy group at position 1.

Properties

IUPAC Name

4-bromo-1-(2-bromoethoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2IO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIYDXFTSHOKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Halogen Diversity : The target compound’s iodine atom (van der Waals radius: 1.98 Å) introduces steric challenges compared to smaller halogens like chlorine or fluorine, influencing coupling reactions (e.g., Suzuki-Miyaura) .
  • Ethoxy vs. Methyl/Ethyl Groups : The 2-bromoethoxy group offers a flexible linker for further functionalization (e.g., nucleophilic substitution at the terminal bromine), unlike rigid bromomethyl or ethyl groups .
  • Electrophilicity : Bromine and iodine at para and ortho positions create electron-deficient aromatic rings, favoring electrophilic aromatic substitution at the meta position relative to the ethoxy group .

Physicochemical Properties

  • Molecular Weight and Solubility : Higher molecular weight (396.85 g/mol) compared to analogs like 4-Bromo-2-ethyl-1-iodobenzene (310.96 g/mol) reduces volatility. The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Thermal Stability : Melting points are influenced by halogen size and symmetry; for example, 4-Bromo-1-(bromomethyl)-2-iodobenzene melts at 91–92°C due to crystalline packing facilitated by bromomethyl and iodine .

Research Findings and Challenges

  • Synthesis Optimization : highlights that dibenzoyl peroxide (DBPO) accelerates radical bromination, but competing side reactions (e.g., over-bromination) require precise stoichiometry .
  • Spectroscopic Characterization : Analogous compounds (e.g., 2-bromo-1-(2-bromoethoxy)-4-chlorobenzene) show distinct IR peaks at 1251 cm⁻¹ (C-O stretch) and 811 cm⁻¹ (C-Br bend), which can guide characterization of the target compound .
  • Safety Considerations : Brominated aromatics often exhibit toxicity (e.g., H302, H315 hazard codes), necessitating strict handling protocols .

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